![molecular formula C11H6N4O4S2 B12921784 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62329-51-5](/img/structure/B12921784.png)
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a unique combination of oxadiazole and thiazolidinone rings
Métodos De Preparación
The synthesis of 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one typically involves the reaction of 4-nitrobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Análisis De Reacciones Químicas
3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide, to form various substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits promising antimicrobial, antifungal, and anticancer activities.
Materials Science: Due to its unique structural properties, the compound is investigated for use in the development of advanced materials, including sensors and catalysts.
Industrial Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. Additionally, the oxadiazole and thiazolidinone rings contribute to the compound’s ability to bind to and inhibit specific enzymes involved in microbial and cancer cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one include other oxadiazole and thiazolidinone derivatives. These compounds often share similar biological activities but differ in their specific structural features and reactivity. For example:
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring but lacks the thiazolidinone moiety, resulting in different reactivity and biological properties.
2-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one: This compound has a thiadiazole ring instead of an oxadiazole ring, leading to variations in its chemical behavior and applications.
Propiedades
Número CAS |
62329-51-5 |
|---|---|
Fórmula molecular |
C11H6N4O4S2 |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H6N4O4S2/c16-8-5-21-11(20)14(8)10-13-12-9(19-10)6-1-3-7(4-2-6)15(17)18/h1-4H,5H2 |
Clave InChI |
JYTXSMWAMQOTAB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
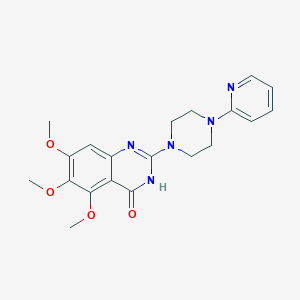
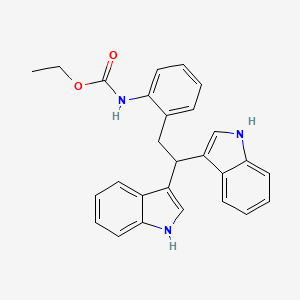
![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)
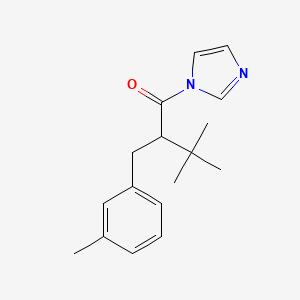
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
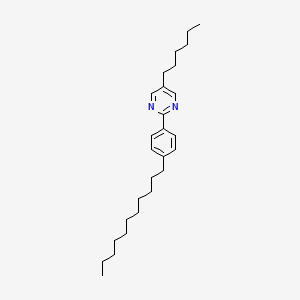
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)

![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
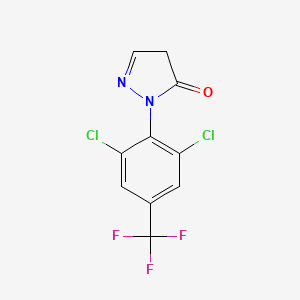
![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
